molecular formula C14H13NO B12679158 6-Aminomethyl-6H-dibenzo(b,d)pyran CAS No. 83360-41-2

6-Aminomethyl-6H-dibenzo(b,d)pyran

Cat. No.: B12679158
CAS No.: 83360-41-2
M. Wt: 211.26 g/mol
InChI Key: BHRGBYWGRLOFNP-UHFFFAOYSA-N
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Description

6-Aminomethyl-6H-dibenzo(b,d)pyran is a compound belonging to the class of dibenzo[b,d]pyran-6-ones, which are structurally diverse secondary metabolites. These compounds are known for their broad spectrum of biological activities, including cytotoxic, antioxidant, antifungal, and antimicrobial properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminomethyl-6H-dibenzo(b,d)pyran can be achieved through various synthetic routes. One common method involves a multicomponent domino reaction that includes six steps: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . Another approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Aminomethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Aminomethyl-6H-dibenzo(b,d)pyran has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.

    Medicine: Its cytotoxic and antimicrobial properties are explored for potential use in cancer treatment and infection control.

    Industry: The compound’s antioxidant properties are utilized in the development of preservatives and stabilizers for various products.

Mechanism of Action

The mechanism of action of 6-Aminomethyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular membranes, and interfere with DNA replication. These actions contribute to its cytotoxic, antimicrobial, and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminomethyl-6H-dibenzo(b,d)pyran stands out due to its unique combination of biological activities and its potential for diverse applications in chemistry, biology, medicine, and industry. Its structural features allow for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

83360-41-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

6H-benzo[c]chromen-6-ylmethanamine

InChI

InChI=1S/C14H13NO/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14H,9,15H2

InChI Key

BHRGBYWGRLOFNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC3=CC=CC=C23)CN

Origin of Product

United States

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